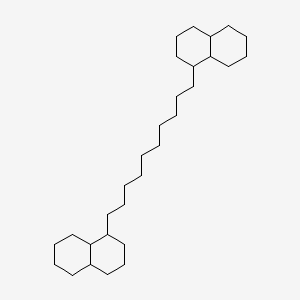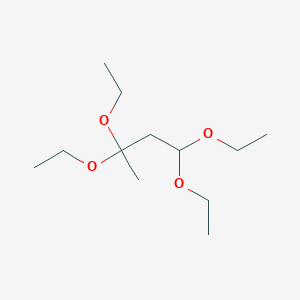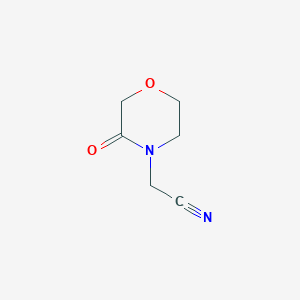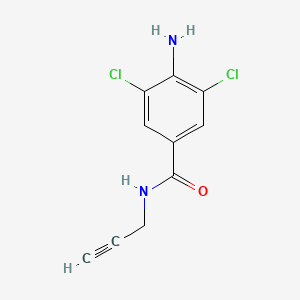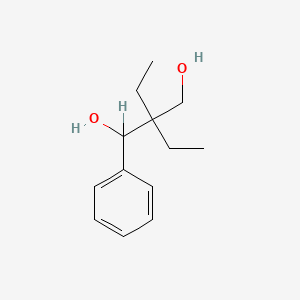
1,3-Propanediol, 2,2-diethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-diethyl-1-phenyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of 1,3-propanediol where two ethyl groups and one phenyl group are substituted at the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-1-phenyl- can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
The industrial production of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-diethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-diethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. It can also interact with cellular components, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethyl groups.
1,3-Propanediol, 2,2-diethyl-: Similar structure but lacks the phenyl group.
1,2-Propanediol, 1-phenyl-: Similar structure but with different substitution pattern.
Uniqueness
1,3-Propanediol, 2,2-diethyl-1-phenyl- is unique due to the presence of both ethyl and phenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63834-79-7 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2,2-diethyl-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
PGIQMCOLYCTABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CO)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13951843.png)
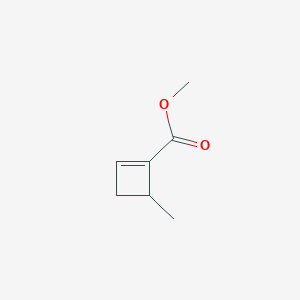

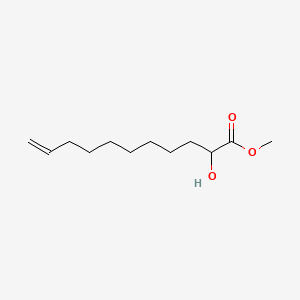
![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
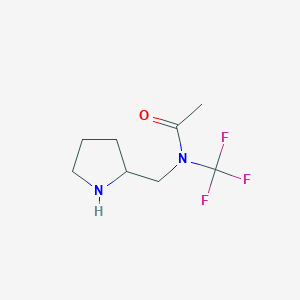

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)

